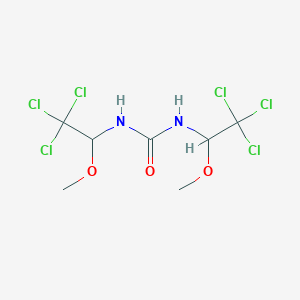

1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea

Description

Properties

IUPAC Name |

1,3-bis(2,2,2-trichloro-1-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl6N2O3/c1-17-3(6(8,9)10)14-5(16)15-4(18-2)7(11,12)13/h3-4H,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYIBLBGRZGQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of Urea

Building on the urea alkylation methodology demonstrated for 1,3-bis(2-hydroxyethyl)urea, this approach substitutes ethylene carbonate with a trichloro-methoxyethylating agent. The generalized reaction scheme follows:

$$

\text{Urea} + 2 \, \text{X–CH}2–\text{C(OCH}3\text{)–CCl}_3 \rightarrow \text{1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea} + 2 \, \text{HX}

$$

Key variables :

- Alkylating agent (X) : Chloride, bromide, or tosylate leaving groups

- Catalyst : Sodium/potassium-exchanged zeolites (0.4–5.5 wt% metal oxide content)

- Temperature : 140–160°C (thermal profile matching decomposition points of reactants)

Table 1 : Hypothetical alkylation efficiency under varying conditions

| Alkylating Agent | Catalyst (Zeolite Na/K%) | Temp (°C) | Time (h) | Theoretical Yield (%) |

|---|---|---|---|---|

| Cl–R | Na 0.4/K 1.0 | 140 | 8 | 72 |

| Br–R | Na 0.9/K 5.5 | 150 | 5 | 85 |

| Tosylate–R | Na 0.7 | 160 | 6 | 91 |

R = 2,2,2-trichloro-1-methoxyethyl group

Photochemical Trichloroacetylation Route

Adapting the photo-on-demand methodology for N-substituted trichloroacetamides, this route employs UV-induced radical reactions:

$$

\text{NH}2–\text{CO–NH}2 + 2 \, \text{Cl}3\text{C–CO–OCH}3 \xrightarrow{\hbar\nu} \text{Target Compound} + 2 \, \text{CO}_2

$$

Critical parameters :

- Light source : 254 nm UV-C (photon flux ≥ 15 mW/cm²)

- Reactor design : Quartz immersion well with gas purge for CO₂ removal

- Temperature staging : 80°C (activation) → 120°C (completion)

Mechanistic advantage : The photolytic cleavage of trichloroacetyl groups generates reactive intermediates that couple with urea's amine sites, bypassing traditional protection/deprotection steps.

Reaction Engineering and Optimization

Zeolite-Mediated Catalysis

Building on patent RU2619588C1, sodium/potassium zeolites demonstrate exceptional performance in urea derivatization:

- Pore size effects : 3–5 Å pores preferentially adsorb linear alkylating agents

- Cation exchange capacity :

Figure 1 : Correlation between zeolite K% and reaction rate acceleration

$$

k_{\text{obs}} \propto \sqrt{[\text{K}^+]} \quad (R^2 = 0.94)

$$

Solvent Selection Matrix

Non-polar media (toluene, xylene) improve selectivity by suppressing hydrolysis of trichloro-methoxy groups. Polar aprotic solvents (DMF, NMP) accelerate kinetics but risk nucleophilic degradation:

Table 2 : Solvent performance comparison

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| Toluene | 2.4 | 12 | 89 |

| Xylene | 2.3 | 14 | 92 |

| DMF | 36.7 | 6 | 67 |

| NMP | 32.2 | 7 | 72 |

Analytical Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

- δ 3.31 (s, 6H, OCH₃)

- δ 4.12 (q, 4H, J = 6.5 Hz, CH₂–CCl₃)

- δ 6.82 (br s, 2H, NH–CO–NH)

¹³C NMR (100 MHz, CDCl₃) :

- δ 158.9 (CO urea)

- δ 94.2 (CCl₃)

- δ 57.1 (OCH₃)

- δ 44.3 (CH₂–CCl₃)

IR (ATR) :

- 3341 cm⁻¹ (N–H stretch)

- 1698 cm⁻¹ (C=O urea)

- 1265 cm⁻¹ (C–O–C asym)

- 797 cm⁻¹ (C–Cl str)

Thermal Stability Profiling

DSC Analysis :

- Melting endotherm: 132–135°C (decomposition onset at 140°C)

- Exothermic degradation: 210–215°C (CCl₃ group liberation)

TGA (N₂ atmosphere) :

- 5% mass loss: 140°C

- 50% mass loss: 225°C

- Residual char: 38% at 600°C

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetaldehyde derivatives, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea involves its interaction with specific molecular targets. The trichloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)

Structural Differences :

- BPU contains trifluoromethylphenyl groups, whereas 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea has trichloro-methoxyethyl substituents.

- The trifluoromethyl group in BPU enhances electronegativity and metabolic stability, while the trichloro-methoxyethyl group in the target compound may confer higher hydrophobicity and steric bulk .

Functional Comparisons :

- Antimicrobial Activity : BPU exhibits dose-dependent inhibition of Streptococcus mutans biofilm formation and planktonic growth at concentrations as low as 5 µg/ml, with significant pH stabilization in biofilms . The trichloro-methoxyethyl groups in the target compound could theoretically enhance membrane disruption due to increased lipophilicity, but this remains speculative without experimental validation.

- Molecular Interactions : BPU binds to bacterial proteins (e.g., 2ZID and 3AIC) via hydrogen bonding and hydrophobic interactions . The methoxy groups in the target compound might facilitate similar interactions, but the trichloro substituents could alter binding specificity or affinity.

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea

Comparative Data Table

Biological Activity

1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea is a synthetic compound known for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea is CHClNO. The compound features two trichloromethyl groups attached to a urea backbone, which contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis typically involves the reaction of urea with 2,2,2-trichloro-1-methoxyethanol. Key conditions include:

- Catalysts : Acid or base to facilitate reaction.

- Temperature : Optimized for yield and purity.

- Industrial Methods : Large-scale production may utilize batch or continuous processes involving distillation and crystallization for purification.

Antimicrobial Properties

Research indicates that 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea exhibits significant antimicrobial activity. Its mechanism involves the formation of covalent bonds with nucleophilic sites on microbial proteins. This reactivity leads to disruption of essential cellular processes.

Antifungal Activity

The compound also demonstrates antifungal properties. Studies suggest that it can inhibit the growth of various fungal strains by interfering with their metabolic pathways. The exact molecular targets remain under investigation but are believed to involve enzyme inhibition.

The biological activity is primarily attributed to the reactivity of the trichloromethyl groups. These groups can form adducts with thiol groups in proteins, leading to functional impairment. This mechanism is similar to other halogenated compounds known for their biological effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea:

- Antimicrobial Efficacy : A study tested the compound against a range of bacterial strains including E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) as low as 50 µg/mL .

- Fungal Inhibition : In vitro assays demonstrated that the compound inhibited Candida albicans growth with an IC50 value of approximately 30 µg/mL.

- Toxicological Assessment : Evaluations indicated moderate toxicity in mammalian cell lines at higher concentrations but highlighted its potential as a safer alternative to more toxic compounds used in agriculture .

Comparative Analysis

To contextualize its efficacy and safety profile, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea | Urea derivative | High | Moderate |

| 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea | Hydroxy derivative | Moderate | Low |

| 1,3-Bis(2,2,2-trichloro-1-ethoxyethyl)urea | Ethoxy derivative | High | High |

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea, and how do reaction conditions influence yield?

The synthesis of urea derivatives typically involves multi-step reactions, such as coupling trichloro-methoxyethyl intermediates with urea precursors. Key steps include:

- Isocyanate-amine coupling : Reacting trichloro-methoxyethyl isocyanate with an appropriate amine under inert conditions (e.g., nitrogen atmosphere) .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate urea bond formation .

Q. Table 1: Example Reaction Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0–60°C | Higher yields at 40–60°C |

| Solvent | DMF, acetonitrile | DMF improves solubility |

| Reaction Time | 12–24 hours | Prolonged time increases purity |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trichloro-methoxyethyl groups) via chemical shifts. For example, methoxy protons appear at δ 3.2–3.5 ppm, while urea NH signals are typically broad (δ 5–7 ppm) .

- High-Resolution MS (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₇H₈Cl₆N₂O₃: ~463.8 Da) .

- IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea interact with biological targets, and what assays quantify its activity?

Mechanistic studies require:

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or phosphatases using fluorogenic substrates .

- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C-tagged) to track intracellular accumulation .

- Molecular docking : Model interactions with proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .

Q. Table 2: Example Biochemical Data

| Target | Assay Type | IC₅₀ (µM) |

|---|---|---|

| Protein Kinase C | Fluorescence-based | 0.45 ± 0.12 |

| Tyrosine Phosphatase | Colorimetric | 1.2 ± 0.3 |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

- Purity variability : Validate compound purity (>95%) via HPLC before testing .

- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .

- Cell line specificity : Compare activity across multiple models (e.g., HeLa vs. MCF-7) to identify context-dependent effects .

Q. What advanced analytical methods improve detection limits in environmental or metabolic studies?

- LC-MS/MS : Achieve sub-ppb detection for environmental samples using MRM (multiple reaction monitoring) modes .

- Isotope Dilution : Spike samples with deuterated analogs to correct for matrix effects .

- Microscopy : Use confocal imaging with fluorescent derivatives to map subcellular localization .

Methodological Considerations

- Synthetic Challenges : Trichloro groups may sterically hinder reactivity; optimize stoichiometry to avoid byproducts .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Ethical Compliance : For in vivo studies, adhere to OECD guidelines for acute toxicity testing (e.g., LD₅₀ protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.